3-(苯并[d][1,3]二氧杂环-5-基甲基)-N-(2-(2-甲基-1H-咪唑-1-基)乙基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O5 and its molecular weight is 397.391. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和医药应用
结构相似的化合物已被合成用于潜在的治疗应用,包括抗炎和镇痛剂。Abu-Hashem、Al-Hussain 和 Zaki(2020 年)的一项研究重点关注了衍生自维斯那金酮和凯林酮的新型杂环化合物的合成,展示了结构复杂的分子在药物化学中的潜力。这些化合物被评估其 COX-1/COX-2 抑制活性,显示出显着的镇痛和抗炎作用,可与双氯芬酸钠等标准药物相媲美 (Abu-Hashem 等人,2020 年)。
无催化剂合成
在另一项相关研究中,Shaabani 等人(2014 年)报道了苯并[4,5]咪唑并[1,2-a]-嘧啶-3-甲酰胺衍生物的无催化剂合成。这项研究强调了开发环境友好的合成方法的重要性,该方法减少了对催化剂的需求,有可能为化学合成提供一种更可持续的方法 (Shaabani 等人,2014 年)。
代谢研究
Nemet、Varga-Defterdarović 和 Turk(2006 年)探讨了甲基乙二醛 (MG) 在食品和生物体中的作用,甲基乙二醛是一种反应性 α-氧代醛。MG 形成晚期糖基化终产物,这些终产物与包括糖尿病和神经退行性疾病在内的各种健康问题有关。了解像 MG 这样的化合物的代谢和作用可以为相关疾病的治疗提供信息 (Nemet、Varga-Defterdarović 和 Turk,2006 年)。
电生理活性
对 N-取代咪唑基苯甲酰胺的研究已经进行,以探索它们的心脏电生理活性。这些化合物,包括一些合成为潜在的选择性 III 类药物,已被检查其调节心脏电活动的有效性,可能为治疗心律失常提供新的途径 (Morgan 等人,1990 年)。
未来方向
This compound and its derivatives could be further studied for their potential as therapeutic agents, given the broad range of biological activities exhibited by imidazole derivatives . Further mechanistic studies and optimization of these compounds could lead to the development of more active analogs and a comprehensive understanding of the structure–activity relationships of these molecules .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-12-20-4-6-23(12)7-5-21-17(25)14-9-22-19(27)24(18(14)26)10-13-2-3-15-16(8-13)29-11-28-15/h2-4,6,8-9H,5,7,10-11H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXLQPNGSRKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。